Technical Guide: Tert-butyl 2-(4-aminophenyl)acetate
Technical Guide: Tert-butyl 2-(4-aminophenyl)acetate
CAS Number: 174579-31-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 2-(4-aminophenyl)acetate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its role in targeted protein degradation.
Compound Data and Properties
Tert-butyl 2-(4-aminophenyl)acetate is a bifunctional molecule featuring a primary aromatic amine and a tert-butyl ester. This structure makes it an ideal linker component in the synthesis of PROTACs, where the amine can be functionalized to attach to a ligand for an E3 ubiquitin ligase or a target protein, and the ester can be deprotected to reveal a carboxylic acid for further conjugation.[1]
Table 1: Physicochemical Properties of Tert-butyl 2-(4-aminophenyl)acetate
| Property | Value | Source |
| CAS Number | 174579-31-8 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| Appearance | Solid, powder | [2] |
| Purity | ≥98% | [2] |
| Melting Point | 30-32 °C | N/A |
| Storage Temperature | 2-8°C, keep in dark place, inert atmosphere | [2] |
| SMILES | CC(C)(C)OC(=O)CC1=CC=C(N)C=C1 | [4] |
| InChI | InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3 | [4] |
Table 2: Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling.
Experimental Protocols
Proposed Synthesis of Tert-butyl 2-(4-aminophenyl)acetate
Step 1: Synthesis of tert-butyl 2-(4-nitrophenyl)acetate (CAS: 29704-38-9)
This procedure is adapted from standard esterification methods.
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Materials:
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4-Nitrophenylacetic acid
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tert-Butanol
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Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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-
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenylacetic acid (1 equivalent).
-
Dissolve the acid in anhydrous dichloromethane.
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Add 4-dimethylaminopyridine (0.1 equivalents) and tert-butanol (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-(4-nitrophenyl)acetate.
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Step 2: Reduction of tert-butyl 2-(4-nitrophenyl)acetate to tert-butyl 2-(4-aminophenyl)acetate
This procedure is a standard method for the reduction of an aromatic nitro group.
-
Materials:
-
tert-Butyl 2-(4-nitrophenyl)acetate
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Palladium on carbon (10% Pd/C)
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Methanol or Ethyl Acetate
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Hydrogen gas (H₂) or a hydrogen source like ammonium formate
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Celite®
-
-
Procedure:
-
Dissolve tert-butyl 2-(4-nitrophenyl)acetate (1 equivalent) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium).
-
Secure the flask to a hydrogenation apparatus.
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Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
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Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 2-(4-aminophenyl)acetate. The product may be used directly or purified further by column chromatography if necessary.
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Use in PROTAC Synthesis: Amide Bond Formation
Tert-butyl 2-(4-aminophenyl)acetate is a valuable linker for PROTAC synthesis. The primary amine can be acylated with a carboxylic acid-functionalized ligand (either for the E3 ligase or the protein of interest) using standard peptide coupling reagents.[5]
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Materials:
-
Tert-butyl 2-(4-aminophenyl)acetate
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Carboxylic acid-functionalized ligand (e.g., a derivative of lenalidomide or a target-specific inhibitor)
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Peptide coupling reagent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1 equivalent) in the anhydrous solvent.
-
Add the peptide coupling reagent (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of tert-butyl 2-(4-aminophenyl)acetate (1 equivalent) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is then dried, filtered, and concentrated.
-
The resulting PROTAC precursor can be purified by flash column chromatography or preparative HPLC.
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Spectral Data (Predicted)
Experimentally determined spectral data for tert-butyl 2-(4-aminophenyl)acetate is not widely published. However, the expected characteristic signals are as follows:
-
¹H NMR:
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A singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.
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A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group.
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Two doublets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the benzene ring.
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A broad singlet corresponding to the amine (-NH₂) protons.
-
-
¹³C NMR:
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A signal for the quaternary carbon of the tert-butyl group.
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A signal for the methyl carbons of the tert-butyl group.
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A signal for the methylene carbon.
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Signals for the aromatic carbons, with those bonded to the amine and the acetate group being shifted accordingly.
-
A signal for the carbonyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy:
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N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.
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C-H stretching bands for the aliphatic and aromatic groups.
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A strong C=O stretching band for the ester at approximately 1730 cm⁻¹.
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C-N and C-O stretching bands in the fingerprint region.
-
Visualizations
Synthesis Workflow
The following diagram illustrates a common synthetic pathway to tert-butyl 2-(4-aminophenyl)acetate.
Caption: Proposed two-step synthesis of tert-butyl 2-(4-aminophenyl)acetate.
Role in PROTAC Assembly
This diagram illustrates the general workflow for assembling a PROTAC using tert-butyl 2-(4-aminophenyl)acetate as a linker.
Caption: General workflow for PROTAC synthesis using the target compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-Butyl 2-(4-aminophenyl)acetate | 174579-31-8 [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. Tert-butyl 2-(4-aminophenyl)acetate | C12H17NO2 | CID 2760930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
